molecular formula C17H23N3O2 B4387589 N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Cat. No. B4387589
M. Wt: 301.4 g/mol
InChI Key: CPMZDSOKSMYPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, also known as BQCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BQCA is a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a protein that plays a critical role in regulating neurotransmitter release in the brain.

Mechanism of Action

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide acts as a positive allosteric modulator of mGluR2, which means that it enhances the activity of the receptor without directly activating it. When N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide binds to the receptor, it causes a conformational change that increases the affinity of the receptor for its endogenous ligand, glutamate. This results in an increase in the activity of the receptor, which leads to a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to enhance long-term potentiation, which is a process that is critical for learning and memory. N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic drug. Additionally, N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide in lab experiments is its selectivity for mGluR2. This makes it an ideal tool for investigating the role of this receptor in various physiological processes. However, one limitation of using N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is that it is a synthetic compound, which means that it may not accurately replicate the effects of endogenous ligands on the receptor.

Future Directions

There are a number of future directions for research on N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide. One area of research is the development of more selective and potent positive allosteric modulators of mGluR2. This could lead to the development of more effective drugs for the treatment of anxiety and addiction. Another area of research is the investigation of the role of mGluR2 in other physiological processes, such as pain and inflammation. Finally, the development of new methods for the synthesis of N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide and related compounds could lead to more efficient and cost-effective production of these compounds for use in scientific research.

Scientific Research Applications

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to selectively modulate mGluR2, which is a protein that plays a critical role in regulating neurotransmitter release in the brain. N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been used to investigate the role of mGluR2 in various physiological processes, including learning and memory, anxiety, and addiction.

properties

IUPAC Name

N-benzyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(18-11-12-6-2-1-3-7-12)10-15-17(22)20-14-9-5-4-8-13(14)19-15/h1-3,6-7,13-15,19H,4-5,8-11H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMZDSOKSMYPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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